molecular formula C11H14BrN B11868558 Aziridine, 2-(bromomethyl)-1-[(4-methylphenyl)methyl]- CAS No. 156697-63-1

Aziridine, 2-(bromomethyl)-1-[(4-methylphenyl)methyl]-

Katalognummer: B11868558
CAS-Nummer: 156697-63-1
Molekulargewicht: 240.14 g/mol
InChI-Schlüssel: HEYMNIGZOOJQSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aziridine, 2-(bromomethyl)-1-[(4-methylphenyl)methyl]- is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromomethyl group and a 4-methylphenylmethyl group attached to the aziridine ring. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.

Vorbereitungsmethoden

The synthesis of Aziridine, 2-(bromomethyl)-1-[(4-methylphenyl)methyl]- typically involves the reaction of an appropriate precursor with a brominating agent. One common method involves the reaction of 2-(hydroxymethyl)-1-[(4-methylphenyl)methyl]aziridine with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial production methods for aziridines often involve the use of large-scale reactors and continuous flow processes to ensure high yields and purity. The choice of brominating agent and reaction conditions can be optimized to achieve the desired product efficiently.

Analyse Chemischer Reaktionen

Aziridine, 2-(bromomethyl)-1-[(4-methylphenyl)methyl]- undergoes various types of chemical reactions due to the presence of the reactive aziridine ring and the bromomethyl group. Some common reactions include:

Wirkmechanismus

The mechanism of action of Aziridine, 2-(bromomethyl)-1-[(4-methylphenyl)methyl]- involves its ability to undergo nucleophilic substitution and ring-opening reactions. The bromomethyl group can react with nucleophiles, leading to the formation of new bonds and functional groups. The aziridine ring can be opened by nucleophiles, resulting in the formation of β-amino alcohols or β-amino ethers. These reactions are facilitated by the ring strain in the aziridine ring, which makes it highly reactive .

Vergleich Mit ähnlichen Verbindungen

Aziridine, 2-(bromomethyl)-1-[(4-methylphenyl)methyl]- can be compared with other aziridine derivatives such as:

The uniqueness of Aziridine, 2-(bromomethyl)-1-[(4-methylphenyl)methyl]- lies in its high reactivity due to the presence of the bromomethyl group, which makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, medicine, and industry .

Eigenschaften

CAS-Nummer

156697-63-1

Molekularformel

C11H14BrN

Molekulargewicht

240.14 g/mol

IUPAC-Name

2-(bromomethyl)-1-[(4-methylphenyl)methyl]aziridine

InChI

InChI=1S/C11H14BrN/c1-9-2-4-10(5-3-9)7-13-8-11(13)6-12/h2-5,11H,6-8H2,1H3

InChI-Schlüssel

HEYMNIGZOOJQSW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)CN2CC2CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.